molecular formula C17H15BrO3 B2733779 Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate CAS No. 338964-93-5

Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate

Cat. No.: B2733779
CAS No.: 338964-93-5
M. Wt: 347.208
InChI Key: OZHWPTNVQOKNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate is an organic compound with a complex structure that includes a bromophenyl group, a phenyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate typically involves the reaction of 4-bromobenzaldehyde with phenylacetic acid in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chlorophenyl)-4-oxo-2-phenylbutanoate
  • Methyl 4-(4-fluorophenyl)-4-oxo-2-phenylbutanoate
  • Methyl 4-(4-iodophenyl)-4-oxo-2-phenylbutanoate

Uniqueness

Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can engage in specific interactions, such as halogen bonding, that are not possible with other halogens.

Properties

IUPAC Name

methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO3/c1-21-17(20)15(12-5-3-2-4-6-12)11-16(19)13-7-9-14(18)10-8-13/h2-10,15H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHWPTNVQOKNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.